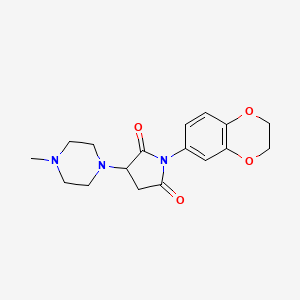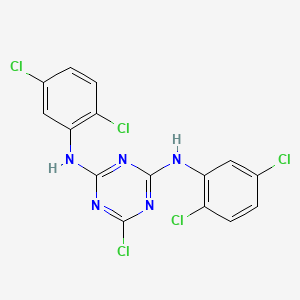![molecular formula C17H19N3O B11183212 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methylbenzyl)urea](/img/structure/B11183212.png)
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methylbenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a cyclopenta[b]pyridine ring fused with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA typically involves multiple steps. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 in ethanol or methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include oxidized analogues, reduced derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar cyclopenta[b]pyridine core but differs in the functional groups attached.
5H-1-Pyrindine, 6,7-dihydro-: Another compound with a cyclopenta[b]pyridine structure, used in different chemical contexts.
Uniqueness
3-{5H,6H,7H-CYCLOPENTA[B]PYRIDIN-3-YL}-1-[(4-METHYLPHENYL)METHYL]UREA is unique due to its specific combination of a cyclopenta[b]pyridine ring and a urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C17H19N3O/c1-12-5-7-13(8-6-12)10-19-17(21)20-15-9-14-3-2-4-16(14)18-11-15/h5-9,11H,2-4,10H2,1H3,(H2,19,20,21) |
InChI Key |
NDMPUNYGPFDIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC3=C(CCC3)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11183132.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11183137.png)
![N-[3-(Dimethylamino)propyl]-5-hydroxy-7,8-dimethoxy-[1,2,3]triazolo[1,5-A]quinazoline-3-carboxamide](/img/structure/B11183152.png)
![Ethyl 4-amino-3-[(2-methoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11183156.png)
![N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11183157.png)
![2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11183160.png)
![N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide](/img/structure/B11183166.png)

![N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide](/img/structure/B11183178.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide](/img/structure/B11183185.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol](/img/structure/B11183196.png)
![3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11183202.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11183204.png)
